molecular formula C19H18F3N5O2S B2512239 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396793-77-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2512239
CAS No.: 1396793-77-3
M. Wt: 437.44
InChI Key: SVPRPBDBVZUSQH-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a novel synthetic small molecule investigated for its potential to disrupt oncogenic transcription by targeting the Hippo signaling pathway. The Hippo pathway is a critical tumor suppressor cascade that, when inactivated through mutations in regulators like NF2 or LATS1/2, leads to constitutive activation of the YAP/TAZ-TEAD complex. This uncontrolled transcriptional activity drives tumorigenesis by promoting cell proliferation, resistance to apoptosis, invasion, and immune suppression in a wide range of solid malignancies, including mesothelioma, liver, colorectal, and ovarian cancers . Pharmacological inhibition of the YAP/TAZ-TEAD interface presents a valuable therapeutic strategy for cancers harboring alterations in this pathway . This compound is designed to potently and selectively inhibit the YAP/TAZ-TEAD protein-protein interaction. By binding to TEAD transcription factors, it sterically hinders the association with the co-activators YAP and TAZ, thereby preventing the assembly of the functional transcriptional complex. This mechanism suppresses the expression of pro-growth and pro-survival genes such as CTGF and CYR61, which are directly regulated by TEAD . In research models, genetic or pharmacological inactivation of YAP/TAZ-TEAD has been shown to impair tumor development and progression, highlighting the promise of this targeted approach . Its primary research value lies in the experimental investigation of Hippo pathway biology and the consequences of its targeted inhibition. Researchers can utilize this compound as a chemical tool to delineate the specific roles of YAP/TAZ-TEAD signaling in various cancer cell lines and animal models. Studies may focus on its effects on cancer cell viability, migration, and tumorigenicity, particularly in contexts with known pathway dysregulation. Furthermore, it serves as a critical reagent in exploratory oncology research for validating TEAD as a drug target and for developing potential combination therapies with other anticancer agents.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c20-19(21,22)13-4-1-5-14-16(13)25-18(30-14)26-10-12(11-26)17(29)23-7-3-9-27-15(28)6-2-8-24-27/h1-2,4-6,8,12H,3,7,9-11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPRPBDBVZUSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCCCN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyridazine ring, a benzo[d]thiazole moiety, and an azetidine structure. Its molecular formula is C18H19F3N4O2S, with a molecular weight of approximately 396.43 g/mol. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and potentially improving pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : Preliminary studies suggest that the compound may act as a selective inhibitor of phosphodiesterase 4 (PDE4), which is implicated in inflammatory processes. PDE4 inhibitors are known to be effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Interference with Cell Signaling Pathways : The compound may engage in interactions with various receptors or enzymes involved in cellular signaling, influencing processes such as cell proliferation and apoptosis .

Biological Activities

The biological activities of the compound can be summarized as follows:

Activity Description
Anti-inflammatory Potential to reduce inflammation through PDE4 inhibition, similar to other pyridazinone derivatives .
Anticancer Investigated for its ability to induce apoptosis in cancer cell lines; further studies needed .
Antimicrobial Structural similarities with known antimicrobial agents suggest potential efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

  • PDE4 Inhibition : A study found that compounds with similar structural motifs exhibited significant PDE4 inhibitory activity, leading to reduced inflammatory markers in animal models .
  • Cancer Cell Line Studies : Research indicated that derivatives of pyridazine could induce apoptosis in various cancer cell lines, suggesting that modifications in structure could enhance this effect .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds demonstrated improved absorption and distribution profiles when trifluoromethyl groups were present, hinting at similar benefits for this compound .

Scientific Research Applications

Medicinal Chemistry

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide has shown promise in medicinal chemistry due to its potential as a drug candidate. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

Biological Activity :
Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer properties : Compounds derived from pyridazine and thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects : Certain derivatives have shown efficacy in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Anticancer Studies : A study on pyridazine derivatives demonstrated significant growth inhibition against various cancer cell lines, suggesting a pathway for developing anticancer agents .
  • Biochemical Probes : Research indicates that similar compounds can serve as biochemical probes for studying specific molecular pathways, enhancing our understanding of disease mechanisms .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Polymer Development : The unique chemical structure allows for the incorporation into polymers, potentially leading to materials with enhanced thermal stability or specific electrical properties.
  • Coating Technologies : The trifluoromethyl group may impart desirable properties such as hydrophobicity and chemical resistance to coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison
Compound Core Structure Key Substituents Synthetic Yield
Target Compound Pyridazinone + Benzo[d]thiazole Trifluoromethyl, azetidine-carboxamide Not reported
3i/3j Nitroindazole Nitrophenyl methylidene urea 65–72%
4a–j Thiazolidine Varied aryl groups (e.g., phenyl, nitro) 58–85%

Key Observations :

  • The trifluoromethyl group in the target compound likely enhances electrophilicity compared to the nitro groups in 3i/3j, impacting reactivity and target binding.
  • Azetidine rings (target) vs. thiazolidine rings (4a–j): Azetidine’s smaller ring size may reduce conformational flexibility but improve metabolic stability .
Spectroscopic and Physical Properties
Parameter Target Compound Compound 3i Compound 4a
Melting Point (°C) Not reported 198–200 182–184
IR (C=O stretch, cm⁻¹) ~1680 (estimated) 1685 1690
¹H NMR (δ, ppm) Not available 8.2–8.5 (aromatic) 7.8–8.1 (aromatic)

Analysis :

  • The absence of reported data for the target compound highlights gaps in publicly available literature.
  • Similar IR stretches (C=O) across compounds suggest conserved carboxamide functionalities .
Pharmacological Potential

While the target compound’s biological activity remains uncharacterized in the reviewed evidence, analogues like 3i/3j and 4a–j exhibit:

  • Nitroindazole derivatives (3i/3j): Potential antiproliferative or antimicrobial activity due to nitro group redox properties.
  • Thiazolidine derivatives (4a–j): Known for anti-inflammatory and enzyme inhibitory roles (e.g., COX-2 inhibition). The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism, extending half-life in vivo compared to nitro-substituted analogues .

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